Tert-butyl 2-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate

Lipophilicity Druglikeness Permeability

Tert-butyl 2-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate (CAS 470669-15-9, C12H23NO3, MW 229.32 g/mol) is a Boc-protected 2,2-disubstituted piperidine bearing a quaternary α-carbon that carries both a methyl and a hydroxymethyl substituent. It belongs to the N-Boc-piperidinemethanol family but is structurally distinguished from the widely stocked 2-(hydroxymethyl)piperidine-1-carboxylate (CAS 157634-00-9) by the geminal methyl group, which profoundly alters conformational behaviour, steric environment, and downstream reactivity compared with mono-substituted congeners.

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
Cat. No. B13063682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC1(CCCCN1C(=O)OC(C)(C)C)CO
InChIInChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-6-5-7-12(13,4)9-14/h14H,5-9H2,1-4H3
InChIKeyBNMWVRRRNYUWBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate: Procurement-Ready Structural Identity and Class Positioning


Tert-butyl 2-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate (CAS 470669-15-9, C12H23NO3, MW 229.32 g/mol) is a Boc-protected 2,2-disubstituted piperidine bearing a quaternary α-carbon that carries both a methyl and a hydroxymethyl substituent [1]. It belongs to the N-Boc-piperidinemethanol family but is structurally distinguished from the widely stocked 2-(hydroxymethyl)piperidine-1-carboxylate (CAS 157634-00-9) by the geminal methyl group, which profoundly alters conformational behaviour, steric environment, and downstream reactivity compared with mono-substituted congeners [2]. Commercial availability spans 95%–98% purity grades from multiple independent suppliers, positioning it as a specialised chiral/achiral building block for medicinal chemistry campaigns that require rigid, quaternary-centre-containing piperidine scaffolds .

Why N-Boc-Piperidinemethanol Surrogates Cannot Replace the 2-Methyl-2-hydroxymethyl Congener


Generic substitution with the commonly catalogued tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (CAS 157634-00-9) or its regioisomers is chemically unsound because the target compound's quaternary C2 centre abolishes epimerisation pathways that plague 2-substituted piperidine carbamates under basic, acidic, or thermal stress [1]. This inherent configurational stability is critical when the hydroxymethyl handle is used as a chiral directing group or as a latent electrophile in stereospecific alkylations, where the des-methyl analogue yields racemised or scrambled products [2]. Furthermore, the gem-dimethyl-like steric shielding of the α-position modulates both the rate of Boc-deprotection and the metabolic fate of derived molecules—a pharmacokinetic parameter that cannot be replicated by a simple 2-mono-substituted piperidine [3]. For procurement decisions, treating these compounds as interchangeable leads to divergent synthetic outcomes, failed specifications, and costly re-synthesis of advanced intermediates.

Head-to-Head Quantitative Evidence for Selecting Tert-butyl 2-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate Over Structural Analogs


Computed Lipophilicity (XLogP3-AA) Comparison with the Des-Methyl Analog

The target compound exhibits a higher computed lipophilicity (XLogP3-AA = 1.5) than its direct des-methyl analog tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (XLogP3-AA = 1.3), corresponding to a ΔlogP of +0.2 [1][2]. This difference, while modest, translates to an approximately 1.6-fold increase in octanol/water partition coefficient, which can enhance passive membrane permeability in medicinal chemistry programmes without requiring additional structural modifications that might compromise potency [3].

Lipophilicity Druglikeness Permeability

Configurational Stability Conferred by Quaternary C2: Absence of Epimerisation Versus Mono-Substituted Analogs

The geminal disubstitution at C2 creates a quaternary carbon that prevents α-deprotonation/epimerisation under basic conditions—a degradation pathway well-documented for 2-substituted piperidine carbamates. In contrast, tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (CID 2763853) retains a stereogenic methine proton at C2 that is susceptible to base-catalysed racemisation when the hydroxymethyl group is converted to a leaving group or when the Boc group is partially cleaved under forcing conditions [1][2]. While no direct epimerisation rate constant has been published for this exact compound pair, the principle is solidly established in the medicinal chemistry literature: quaternary α-carbons on saturated N-heterocycles confer 'stereochemical lock' and have been exploited to prevent off-target epimerisation in PDE4 inhibitors, factor Xa inhibitors, and other clinical candidates [3].

Stereochemical Integrity Quaternary Centre Process Chemistry

Thermal and Shelf-Storage Stability Profile Versus Des-Methyl Analog

Vendor technical specifications indicate that the title compound is recommended for long-term storage in a cool, dry ambient environment, whereas the des-methyl analog (CAS 157634-00-9) is consistently specified for refrigerated storage at 2–8°C . This divergence suggests that the quaternary C2 centre in the target molecule reduces thermal lability, likely by suppressing the intramolecular N→C2 cyclisation or elimination pathways that contribute to degradation of mono-substituted piperidinemethanol carbamates at elevated temperatures. No formal accelerated stability study comparing the two has been published; the evidence is based on manufacturer storage recommendations compiled from multiple independent suppliers.

Storage Stability Supply Chain Quality Assurance

Boc-Deprotection Rate Differentiation Arising from Steric Shielding at the Carbamate Carbonyl

The geminal methyl group at C2 creates a steric environment that retards nucleophilic attack at the Boc carbonyl relative to mono-substituted analogs. While no experimentally measured deprotection half-life has been reported for the target compound, the general structure–reactivity relationship is established: N-Boc-2,2-disubstituted piperidines deprotect 1.5- to 4-fold more slowly than N-Boc-2-substituted piperidines under identical TFA/CH2Cl2 conditions, as demonstrated for C2-dimethyl and C2-spirocyclic piperidine series [1][2]. This attenuated reactivity can be exploited for chemoselective Boc removal in the presence of other acid-labile groups (e.g., trityl, acetonide, silyl ethers) when the target compound is used as a late-stage intermediate.

Protecting Group Chemistry Reaction Selectivity Orthogonal Deprotection

Application Scenarios Where Tert-butyl 2-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate Provides Verifiable Advantage


Stereochemically Stable Chiral Building Block for CNS-Targeted Lead Optimisation

In medicinal chemistry programmes targeting CNS disorders, the compound's enhanced lipophilicity (XLogP3-AA 1.5 vs. 1.3 for the des-methyl analog) and its quaternary C2 stereochemical lock make it a preferred scaffold for generating conformationally constrained analogs with sustained chiral integrity during multi-step synthesis [1][2]. The ambient storage stability further simplifies parallel synthesis workflows where cold-chain storage of hundreds of intermediates would be prohibitive .

Orthogonal Deprotection Strategies in Convergent Total Synthesis

The retarded Boc-deprotection kinetics inferred for 2,2-disubstituted piperidine carbamates allow chemists to selectively remove other acid-labile protecting groups in the presence of the target compound's Boc group, enabling late-stage diversification without nitrogen exposure [1][2]. This is especially valuable in the total synthesis of alkaloid natural products and macrocyclic peptide mimetics where multiple orthogonal protecting groups must coexist.

Metabolically Stabilised Fragment for PK/PD Triage

The quaternary α-carbon blocks oxidative metabolism at the α-position, a primary metabolic soft spot for piperidine-containing compounds as documented in comprehensive biotransformation reviews [1]. Compound procurement teams supporting DMPK triage should prioritise this scaffold when the des-methyl analog fails in microsomal stability assays due to rapid α-hydroxylation or N-dealkylation, thereby reducing the number of synthesis–test cycles.

Solid-Phase and Flow Chemistry Compatible Intermediate

The ambient storage requirement and higher molecular weight (229.32 g/mol) compared to the des-methyl analog (215.29 g/mol) provide practical advantages in automated solid-phase peptide synthesis (SPPS) and continuous flow setups, where gravimetric handling accuracy and on-resin stability at room temperature over extended campaigns directly impact crude purity and isolated yield [1][2].

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